molecular formula C7H9FN2 B1630092 (3-Fluoro-2-methylphenyl)hydrazine CAS No. 396075-80-2

(3-Fluoro-2-methylphenyl)hydrazine

Cat. No. B1630092
CAS RN: 396075-80-2
M. Wt: 140.16 g/mol
InChI Key: OJVHMRFZNJHDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-2-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-2-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-2-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

396075-80-2

Product Name

(3-Fluoro-2-methylphenyl)hydrazine

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(3-fluoro-2-methylphenyl)hydrazine

InChI

InChI=1S/C7H9FN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3

InChI Key

OJVHMRFZNJHDNJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NN

Canonical SMILES

CC1=C(C=CC=C1F)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

24 g 3-Fluoro-2-methyl-aniline was added to 120 ml 25% hydrochloric acid and the mixture cooled to 0° C. A solution of 15 g sodium nitrite in 80 ml water was added dropwise to the resulting suspension at such a rate that the temperature did not rise above 8° C. When the addition was complete, the mixture was stirred 1 h at 0° C. Whilst maintaining the mixture at 0° C., a suspension of 195 g tin (II) chloride in 230 ml 25% aqueous hydrochloric acid was added over 30 min. The mixture was stirred a further 20 min, and the precipitate that formed was filtered. The crude hydrochloride salt was partitioned between water and dichloromethane, and the pH raised to pH8 by the addition of sodium hydroxide solution followed by saturated sodium bicarbonate solution. The phases were separated, the aqueous phase extracted twice with dichloromethane and the combined organic phases dried over sodium sulfate and evaporated. The resulting solid residue was recrystallised from hexane to afford the title compound as a light brown solid (9.2 g, 34% yield, mp 69° C.; EI-MS m/e: 140.1 (M+)).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
195 g
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
34%

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